molecular formula C15H9Cl3N2O2 B2404627 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303740-88-7

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2404627
CAS No.: 303740-88-7
M. Wt: 355.6
InChI Key: YXUGDGFGZIMQTJ-RGEXLXHISA-N
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Description

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core substituted with chloro and dichlorobenzyl groups, as well as an oxime functional group.

Preparation Methods

The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Chlorination: The indole core is then chlorinated to introduce the chloro substituent at the desired position.

    Benzylation: The 3,4-dichlorobenzyl group is introduced through a benzylation reaction.

    Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative using hydroxylamine or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., acids, bases).

Scientific Research Applications

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the indole core and substituents can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can be compared with other similar compounds, such as:

    5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione: Lacks the oxime group, which may affect its reactivity and biological activity.

    1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime: Lacks the chloro substituent on the indole core, which may influence its chemical properties and interactions.

    5-chloro-1-(benzyl)-1H-indole-2,3-dione 3-oxime: Lacks the dichloro substituents on the benzyl group, which may alter its hydrophobicity and binding affinity.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAZCZROJXEAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161213
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303740-88-7
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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